N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)propanamide
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Overview
Description
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)propanamide is a complex organic compound characterized by its unique structure, which includes a pyrazolyl group, a pyrimidinyl group, and a fluorophenoxy group
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound has shown potential as a ligand for various receptors. Its interaction with biological targets can be studied to understand its effects on cellular processes.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its pharmacological properties can be explored for the development of new therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)propanamide typically involves multiple steps, starting with the preparation of the pyrazolyl and pyrimidinyl intermediates. These intermediates are then coupled using appropriate reagents under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Mechanism of Action
The mechanism by which N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)propanamide exerts its effects involves its interaction with specific molecular targets. The pyrazolyl and pyrimidinyl groups can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(3-fluorophenoxy)propanamide
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenoxy)propanamide
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)propanamide
Uniqueness: N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)propanamide stands out due to its specific substitution pattern on the fluorophenoxy group, which can influence its reactivity and biological activity. This uniqueness allows for tailored applications in research and industry.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-11(24-13-6-3-2-5-12(13)17)16(23)21-14-9-15(19-10-18-14)22-8-4-7-20-22/h2-11H,1H3,(H,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGIJWLUUSHAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NC=N1)N2C=CC=N2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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